(E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile
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Overview
Description
(E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile is an organic compound characterized by its benzoyl and dichlorophenyl groups attached to a propenenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: Benzoyl chloride and 2,6-dichlorobenzaldehyde are commonly used as starting materials.
Reaction: The reaction proceeds through a Knoevenagel condensation, where benzoyl chloride reacts with 2,6-dichlorobenzaldehyde in the presence of a base such as piperidine.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The benzoyl and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-benzoyl-3-(2,4-dichlorophenyl)prop-2-enenitrile
- (E)-2-benzoyl-3-(2,6-difluorophenyl)prop-2-enenitrile
- (E)-2-benzoyl-3-(2,6-dibromophenyl)prop-2-enenitrile
Uniqueness
(E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 6 positions enhances its electron-withdrawing properties, affecting its interaction with other molecules.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable subject for further research and development.
Properties
IUPAC Name |
(E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-14-7-4-8-15(18)13(14)9-12(10-19)16(20)11-5-2-1-3-6-11/h1-9H/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABIGNJSAFBSDL-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=C(C=CC=C2Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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